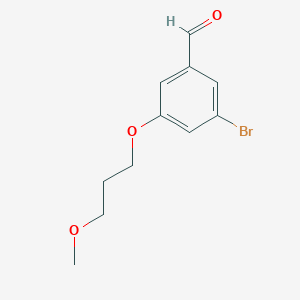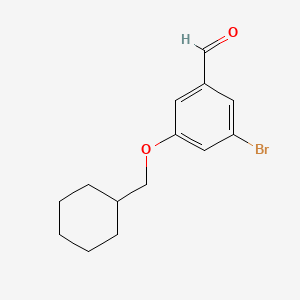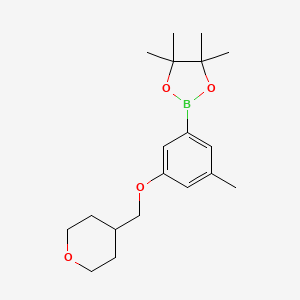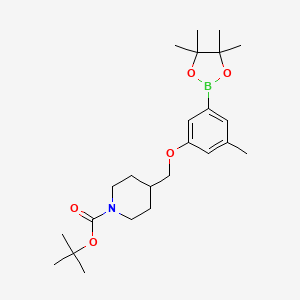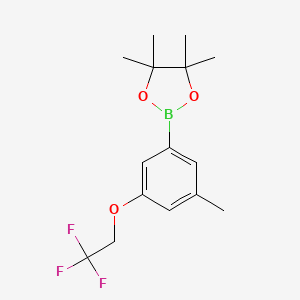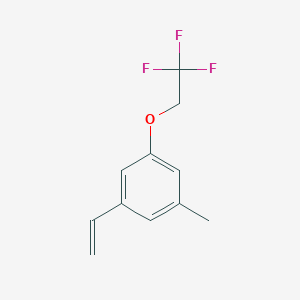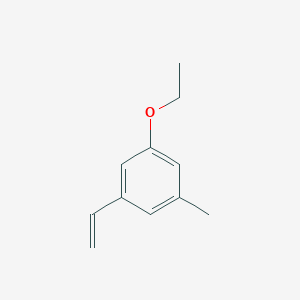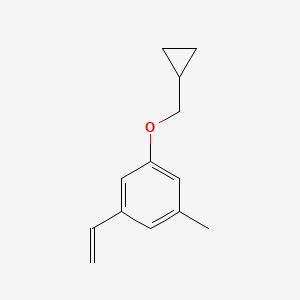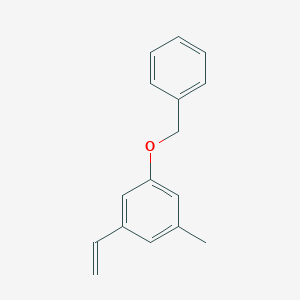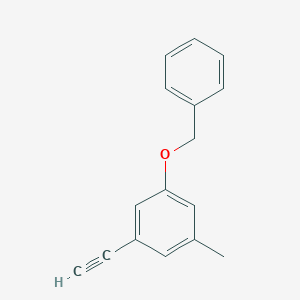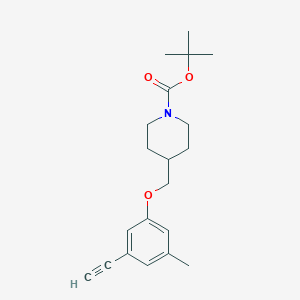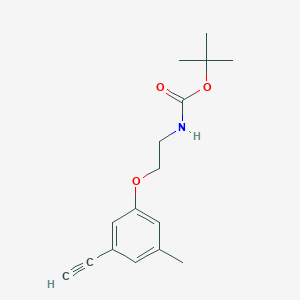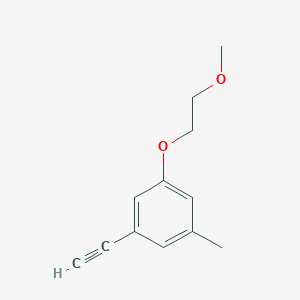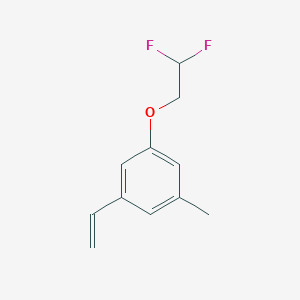
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene is an organic compound characterized by the presence of a difluoroethoxy group, a methyl group, and a vinyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol, 3-methylphenol, and vinylbenzene.
Reaction Conditions: The difluoroethoxy group is introduced via a nucleophilic substitution reaction, where 2,2-difluoroethanol reacts with a suitable leaving group on the benzene ring. The methyl and vinyl groups are introduced through Friedel-Crafts alkylation and vinylation reactions, respectively.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group to form ethyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and electrophiles (e.g., Br2, NO2+). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene has several scientific research applications:
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The presence of the difluoroethoxy group can influence the compound’s reactivity and binding affinity, affecting pathways related to metabolism, signal transduction, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,2-Difluoroethoxy)-4-methylbenzene and 1-(2,2-Difluoroethoxy)-3-ethylbenzene share structural similarities but differ in the position or type of substituents on the benzene ring.
Uniqueness: The combination of the difluoroethoxy, methyl, and vinyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethoxy)-3-ethenyl-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-9-4-8(2)5-10(6-9)14-7-11(12)13/h3-6,11H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUMRQJZPWTGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(F)F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
